Pipercide
CAS No.: 54794-74-0
Cat. No.: VC21336346
Molecular Formula: C22H29NO3
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54794-74-0 |
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Molecular Formula | C22H29NO3 |
Molecular Weight | 355.5 g/mol |
IUPAC Name | (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,10-trienamide |
Standard InChI | InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+ |
Standard InChI Key | RPOYGOULCHMVBB-ADDDGJNWSA-N |
Isomeric SMILES | CC(C)CNC(=O)/C=C/C=C/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2 |
SMILES | CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES | CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2 |
Melting Point | 114-115°C |
Chemical Identity and Nomenclature
Pipercide, also known as Retrofractamide B, is an amide compound naturally found in the fruits of black pepper. It belongs to a class of compounds known as piper amides, characterized by their diverse biological activities and similar structural elements .
Identification Parameters
The compound is identified through several systematic names and chemical identifiers, as detailed in the following table:
Molecular Structure and Physical Properties
Structural Characteristics
Pipercide's molecular structure features a 1,3-benzodioxol-5-yl group connected to an undeca-2,4,6,10-tetraenamide chain with an N-(2-methylpropyl) substituent. The compound contains multiple double bonds in the E configuration, which contributes to its biological activity .
Physical and Chemical Properties
The physical and chemical properties of Pipercide are essential for understanding its behavior in various applications and extraction processes:
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₇NO₃ |
Molecular Weight | 353.45500 g/mol |
Density | 1.066 g/cm³ |
Boiling Point | 573.1°C at 760 mmHg |
Flash Point | 300.4°C |
Exact Mass | 353.19900 |
PSA (Polar Surface Area) | 51.05000 |
LogP | 5.48980 |
Index of Refraction | 1.559 |
HS Code | 2932999099 |
The compound's relatively high LogP value of 5.48980 indicates significant lipophilicity, which may influence its bioavailability and mode of action .
Biological Activities
Insecticidal Properties
The most notable biological activity of Pipercide is its potent larvicidal effect against mosquitoes. Research has demonstrated that Pipercide can effectively kill mosquito larvae, making it valuable for vector control strategies aimed at reducing mosquito-borne diseases .
Mechanism of Action
Pipercide exerts its insecticidal effects through a specific neurological mechanism. It acts on the insect nervous system by inducing repetitive discharge on the central nerve cord. This disruption of normal neurological function leads to paralysis and eventual death of the target insects .
Target Organisms and Efficacy
Documented Efficacy Against Insect Species
Scientific investigations have documented Pipercide's effectiveness against multiple insect species:
These findings demonstrate the broad-spectrum insecticidal potential of Pipercide against different insect orders.
Research Findings and Key Studies
Significant Research Contributions
Several important studies have contributed to our understanding of Pipercide's properties and activities:
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Park IK, et al. investigated the "Larvicidal activity of isobutylamides identified in Piper nigrum fruits against three mosquito species" (Journal of Agricultural and Food Chemistry, 2002)
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Makoto HATAKOSHI, et al. studied "The Knockdown Activity and Nervous Effect of Pipercide against American Cockroach, Periplaneta Americana" (Applied Entomology and Zoology, 1984)
These studies established the fundamental insecticidal properties of Pipercide and its mechanism of action on insect nervous systems.
Comparison with Related Compounds
Structural Relatives
Pipercide belongs to a larger family of bioactive amides found in black pepper. Other notable compounds in this family include piperine, which is responsible for the pungency of black pepper . While piperine has been more extensively studied for its biological activities, Pipercide has shown more specific and potent insecticidal properties .
Relative Efficacy
Among piper amides, the N-isobutyl-substituted compounds like Pipercide have been identified as having the most pronounced pesticidal activity. This structural feature appears to be critical for binding to insect neurological targets and producing the observed insecticidal effects .
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